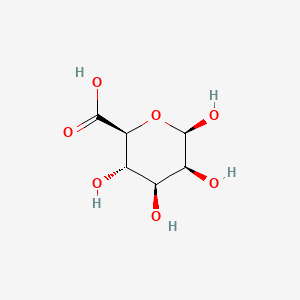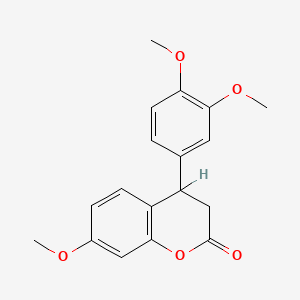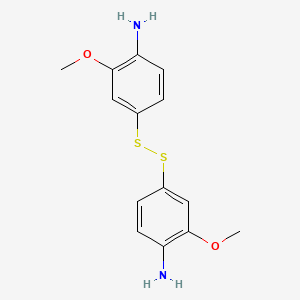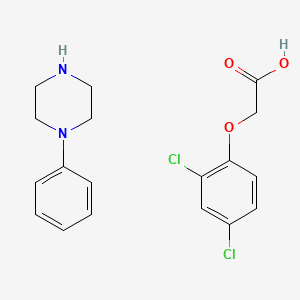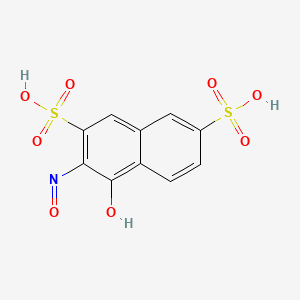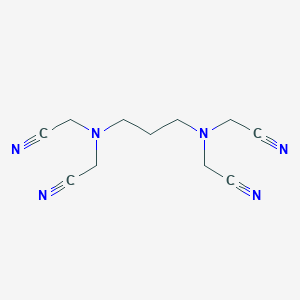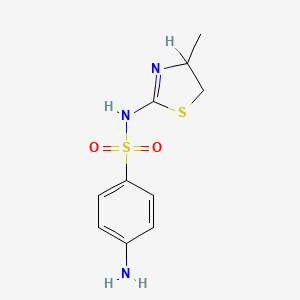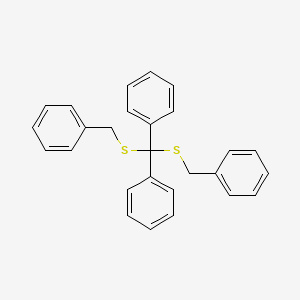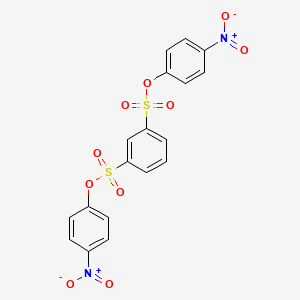
2-(2-Methyl-propane-2-sulfonyl)-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 202446 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Métodos De Preparación
The synthesis of NSC 202446 involves several steps, including the use of specific reagents and conditions to ensure the purity and efficacy of the compound. The preparation methods typically involve:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that may include condensation, cyclization, and purification steps.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 202446 may involve large-scale chemical reactors and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
NSC 202446 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 202446 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of NSC 202446 with modified functional groups.
Aplicaciones Científicas De Investigación
NSC 202446 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is utilized in the study of neural stem cells, particularly in understanding their differentiation and potential therapeutic applications.
Medicine: NSC 202446 is investigated for its potential in treating neurological disorders and as a tool for drug discovery.
Industry: The compound finds applications in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 202446 involves its interaction with specific molecular targets and pathways. It is known to:
Molecular Targets: Bind to certain proteins or enzymes, altering their activity and leading to downstream effects.
Pathways Involved: Influence signaling pathways related to cell differentiation, proliferation, and apoptosis.
Effects: The compound’s effects are mediated through its ability to modulate these pathways, leading to changes in cellular behavior and function.
Comparación Con Compuestos Similares
NSC 202446 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds in the same class include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan).
Uniqueness: NSC 202446 stands out due to its specific binding properties and the unique pathways it influences, making it a valuable tool in both research and potential therapeutic applications.
Propiedades
Número CAS |
21554-43-8 |
|---|---|
Fórmula molecular |
C11H13NO2S2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
2-tert-butylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NO2S2/c1-11(2,3)16(13,14)10-12-8-6-4-5-7-9(8)15-10/h4-7H,1-3H3 |
Clave InChI |
BMMQDUGWDZXDFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




